5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a piperazine ring substituted with a 4-methylbenzoyl group at position 4 and an (E)-configured 4-methylstyryl group at position 2 of the oxazole core. Its molecular weight is 433.50 g/mol (calculated based on C₂₆H₂₄N₄O₂), and its structural complexity suggests applications in kinase inhibition or antimicrobial research .
Properties
IUPAC Name |
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-18-3-7-20(8-4-18)9-12-23-27-22(17-26)25(31-23)29-15-13-28(14-16-29)24(30)21-10-5-19(2)6-11-21/h3-12H,13-16H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOJOOWQZGICRG-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the carbonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting various diseases.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials with specific chemical and physical characteristics
Mechanism of Action
The mechanism of action of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The oxazole ring and carbonitrile group may also contribute to the compound’s overall biological activity by interacting with different enzymes and pathways .
Comparison with Similar Compounds
a) Fluorine-Substituted Analogs
b) Chlorine- and Methoxy-Substituted Analogs
5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (, Compound 7):
- 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (): Methoxy groups at ortho (benzoyl) and para (ethenyl) positions. Molecular weight: 444.48 g/mol.
Variations in the Ethenyl Substituent
a) Halogenated Ethenyl Groups
b) Heterocyclic Ethenyl Groups
Key Comparative Data Table
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents () improve metabolic stability but may reduce cell permeability. Methoxy groups () enhance solubility but complicate steric interactions.
- Aromatic vs. Heterocyclic Ethenyl Groups : Thiophene-containing analogs () offer unique binding modes but may exhibit reduced aromatic stacking.
- Stereochemical Considerations : The (E)-configuration in the target compound and analogs () is critical for maintaining planar geometry, essential for target binding .
Biological Activity
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by a unique molecular structure that includes a piperazine moiety, an oxazole ring, and a carbonitrile functional group. This structural composition suggests potential pharmacological properties, making it an interesting candidate for various biological applications. The molecular formula of the compound is .
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Piperazine Ring | Provides potential for interaction with biological targets. |
| Oxazole Ring | Contributes to the compound's reactivity and biological activity. |
| Carbonitrile Group | Enhances lipophilicity and may influence pharmacokinetics. |
Biological Activity
Preliminary studies indicate that 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibits significant biological activity. The following sections detail its potential pharmacological effects based on existing research.
Anticancer Activity
Research has shown that compounds with similar structural features possess anticancer properties. For instance, compounds containing piperazine and oxazole moieties have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The specific activity of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile against cancer cells remains to be fully elucidated but initial findings suggest promise.
The proposed mechanism of action for this compound may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation.
- Induction of Apoptosis : Structural analogs have demonstrated the ability to induce programmed cell death in malignant cells through various pathways.
Interaction with Biological Macromolecules
Initial interaction studies suggest that the compound engages with biological macromolecules such as proteins and nucleic acids, which is critical for understanding its therapeutic potential. The binding affinity and specificity are key parameters that need further investigation.
Case Studies
Several studies have explored related compounds that share structural similarities with 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile:
- Study on Piperazine Derivatives : Research indicated that piperazine derivatives exhibit significant antitumor activity, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .
- Oxazole-Based Compounds : A study highlighted the efficacy of oxazole-containing compounds in inhibiting cancer cell growth through multiple mechanisms, including disruption of cell cycle progression .
Comparative Analysis
The following table compares 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-styryl oxazole | Piperazine, Oxazole, Carbonitrile | Potential anticancer activity |
| 1-(4-Methylbenzoyl)piperazine | Piperazine with a benzoyl substituent | Moderate antitumor activity |
| 2-(Phenyl)-1H-imidazo[4,5-b]pyridine | Imidazole ring instead of oxazole | Different biological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
